molecular formula C7H11ClN2O B7938821 3-(tert-Butyl)-4-chloroisoxazol-5-amine

3-(tert-Butyl)-4-chloroisoxazol-5-amine

Cat. No.: B7938821
M. Wt: 174.63 g/mol
InChI Key: PLDIFXXSRLCNLX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-chloroisoxazol-5-amine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl group and the chlorine atom in the structure of this compound imparts unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-chloroisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring, followed by chlorination to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-chloroisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(tert-Butyl)-4-chloroisoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-chloroisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-4-chloroisoxazol-5-amine is unique due to the presence of both the tert-butyl group and the chlorine atom on the isoxazole ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-tert-butyl-4-chloro-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,3)5-4(8)6(9)11-10-5/h9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDIFXXSRLCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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